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Compound of Interest

Compound Name: Parsalmide

Cat. No.: B1678479

An In-depth Review of Preclinical and Clinical Studies

This technical guide provides a comprehensive overview of Parsalmide, a non-steroidal anti-
inflammatory drug (NSAID) with the molecular formula C14H18N202. This document is
intended for researchers, scientists, and drug development professionals, offering a detailed
look into the compound's pharmacological profile, experimental data, and synthesis.

Core Compound Properties

Parsalmide, chemically known as 5-amino-N-butyl-2-(2-propynyloxy)benzamide, is a member
of the benzamide class of compounds.[1][2] It has demonstrated anti-inflammatory, analgesic,
muscle-relaxing, and anxiolytic properties in both preclinical and clinical studies.[3][4]

Property Value Source
Molecular Formula C14H18N202 [1112]
Molecular Weight 246.30 g/mol [2][5]
CAS Number 30653-83-9 [1][5]

5-amino-N-butyl-2-prop-2-
IUPAC Name , [2]
ynoxybenzamide

Synonyms Parsal, Parsalmida, MY-41-6 [2]

Melting Point 85°-87°C [1]
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Pharmacological Profile
Mechanism of Action

The primary mechanism of action of Parsalmide is believed to be the inhibition of
prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[5] By
inhibiting COX, Parsalmide interferes with the conversion of arachidonic acid to prostaglandin
G2 (PGG2), a precursor for various pro-inflammatory prostaglandins and thromboxanes.[5]

Figure 1: Parsalmide's inhibition of the prostaglandin synthesis pathway.

Pharmacokinetics

Absorption and Bioavailability: In vitro studies suggest that Parsalmide has a good absorption
rate at the gastric level and a high absorption rate in the intestinal tract.[6]

Protein Binding: Parsalmide exhibits weak binding to serum proteins, which allows for its easy
release.[6] The extent of binding varies across species.[5][6]

Species Serum Protein Binding (%) Concentration Range

Human 55 - 70% Various tested concentrations
Bovine 40 - 60% Various tested concentrations
Equine 40 - 60% Various tested concentrations

Metabolism and Excretion: In cats, Parsalmide is metabolized and excreted in the urine as
unchanged drug (25-62%), unstably conjugated compounds (17-36%, mainly N-
glucuronilparsalmide), and stably conjugated compounds (11-36%, mainly N-
acetylparsalmide).[7] The excretion in cats is noted to be slow.[7]

Toxicology

Species Route of Administration LD50
Mice Intravenous 148 mg/kg
Rats Oral 864 mg/kg
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Preclinical Efficacy

Parsalmide has demonstrated significant anti-inflammatory activity in preclinical models. A key
model used for its evaluation is the carrageenan-induced rat paw edema model, a standard
assay for assessing anti-inflammatory effects.[5] Studies have shown that Parsalmide and its
analogues exhibit significant anti-inflammatory activity in this model, with some derivatives
showing comparable or superior activity to diclofenac.[5]

A notable feature of Parsalmide is its favorable gastric safety profile. Unlike many conventional
NSAIDs, it has been shown to spare the gastric mucosa and even prevent gastric damage
induced by other NSAIDs like indomethacin in preclinical models.[5]

Clinical Studies

Controlled clinical trials have compared Parsalmide to other anti-inflammatory agents, such as
phenylbutazone and indomethacin.

Comparison with Phenylbutazone: In a controlled clinical trial with 40 patients, Parsalmide was
found to be more effective than phenylbutazone in relieving joint swelling and anxiety, and it
also resulted in better motility.[3] While the overall evaluation showed it to be on par with
phenylbutazone, Parsalmide demonstrated better tolerance, with no treatment suspensions
required, unlike the phenylbutazone group.[3] Another double-blind study with 30 patients
reported that the antalgic and myorelaxant activities of Parsalmide were statistically superior to
those of phenylbutazone.[4] Tolerance for Parsalmide was rated as "very good" in 93% of
cases.[4]

Comparison with Indomethacin: A controlled clinical trial comparing Parsalmide and
indomethacin in patients with arthro-myopathies showed similar successful outcomes in
relieving inflammation and pain, with a 76% success rate for both drugs.[5]

Experimental Protocols
Synthesis of Parsalmide

The synthesis of Parsalmide can be achieved through a multi-step process.[1]

Figure 2: Workflow for the synthesis of Parsalmide.
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Detailed Steps:

Formation of the Acid Chloride: 5-Acetylamino-2-acetoxy-benzoic acid is reacted with thionyl
chloride to yield 5-acetylamino-2-acetoxybenzoyl chloride.[1]

Amide Formation: The resulting acid chloride is treated with butylamine in the presence of
sodium hydroxide to produce 5-acetylamino-N-butyl-2-hydroxybenzamide.[1]

Propargylation: The hydroxybenzamide intermediate is then reacted with propargyl bromide
in the presence of sodium, isopropyl alcohol, and sulfuric acid to form 5-acetamino-N-(n-
butyl)-2-propargyloxybenzamide.[1]

Hydrolysis and Purification: The acetamino group is hydrolyzed by heating with 4N sulfuric
acid. The pH is then adjusted, and the final product, Parsalmide, is isolated by filtration and
recrystallized from ethanol.[1]

Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Protocol Outline:

Animal Model: Wistar or Sprague-Dawley rats are typically used.

Baseline Measurement: The initial volume of the rat's hind paw is measured using a
plethysmometer.

Compound Administration: Parsalmide or a reference drug (e.g., diclofenac) is administered
orally or intraperitoneally at a predetermined time before the carrageenan injection.

Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar
tissue of the rat's hind paw.

Paw Volume Measurement: The paw volume is measured at various time points after the
carrageenan injection (e.g., 1, 2, 3, and 4 hours).

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups
relative to the control group.
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In Vitro COX Inhibition Assay (PGE2 Suppression)

This assay is used to determine the inhibitory activity of a compound on COX enzymes.
Protocol Outline:

¢ Cell Lines: Human platelets or murine macrophages are commonly used as a source of COX
enzymes.[5]

e Cell Culture and Treatment: The cells are cultured and then treated with various
concentrations of Parsalmide or a reference COX inhibitor.

» Stimulation of Prostaglandin Production: Arachidonic acid is added to the cell culture to
stimulate the production of prostaglandins.

o Measurement of PGE:z: After a specific incubation period, the cell supernatant is collected,
and the concentration of Prostaglandin E> (PGE-z) is measured using an Enzyme-Linked
Immunosorbent Assay (ELISA).[5]

» Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of PGE:2
production) is calculated to determine the inhibitory potency of Parsalmide.

Conclusion

Parsalmide is a promising anti-inflammatory agent with a multi-faceted pharmacological profile
that includes analgesic, muscle relaxant, and anxiolytic effects. Its efficacy has been
demonstrated in both preclinical and clinical settings, where it has shown comparable or, in
some aspects, superior performance to established drugs like phenylbutazone and
indomethacin. A key advantage of Parsalmide is its favorable gastrointestinal safety profile, a
significant differentiator from many traditional NSAIDs. The well-defined synthesis pathway and
established experimental protocols for its evaluation provide a solid foundation for further
research and development. This technical guide summarizes the current knowledge on
Parsalmide, offering valuable insights for professionals in the field of drug discovery and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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